Methylcyclohexane-D11 (ring-D11)

Isotopic Purity Quality Control Procurement Specification

Quantitative GC-MS analysis of methylcyclohexane in environmental samples suffers from co-elution and identical mass fragments with unlabeled standards. Methylcyclohexane-D11 (ring-D11) solves this with a distinct M+11 mass shift. - **Precise Quantification**: 98 atom % D ensures baseline resolution from native analyte; compliant with EPA VPH methods. - **Dual NMR Utility**: Retained protio methyl group provides internal ¹H reference; ring deuteration eliminates solvent background. - **Reliable Supply**: Available for immediate R&D shipment; no special controlled substance permits required.

Molecular Formula C7H14
Molecular Weight 109.25 g/mol
Cat. No. B12058305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylcyclohexane-D11 (ring-D11)
Molecular FormulaC7H14
Molecular Weight109.25 g/mol
Structural Identifiers
SMILESCC1CCCCC1
InChIInChI=1S/C7H14/c1-7-5-3-2-4-6-7/h7H,2-6H2,1H3/i2D2,3D2,4D2,5D2,6D2,7D
InChIKeyUAEPNZWRGJTJPN-QQQWEMTMSA-N
Commercial & Availability
Standard Pack Sizes0.5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylcyclohexane-D11: Technical Baseline & Procurement


Methylcyclohexane-D11 (ring-D11), also designated as Methyl(cyclohexane-d11), is a stable isotopically labeled compound where all eleven hydrogen atoms on the cyclohexane ring are replaced by deuterium, while the methyl group remains in its protio form (C6D11CH3) . This selective deuteration yields a molecular weight of 109.25 g/mol and a mass shift of M+11 relative to unlabeled methylcyclohexane (98.19 g/mol) . Commercially available with a standard isotopic purity of 98 atom % D , this compound serves as a critical tool in analytical chemistry, particularly as an internal standard for quantitative mass spectrometry and as a specialized solvent or co-solvent in Nuclear Magnetic Resonance (NMR) spectroscopy to minimize proton background interference [1][2].

Partially deuterated (ring-D11) internal standard and NMR co-solvent
M+11 mass shift for unambiguous MS quantitation workflows
Retained methyl proton signal as an internal ¹H NMR reference

Why Generic Analogs Cannot Replace Methylcyclohexane-D11


Generic substitution fails because the analytical performance and isotopic labeling strategy of Methylcyclohexane-D11 (ring-D11) is highly specific. Unlike unlabeled methylcyclohexane, which co-elutes and shares identical mass fragments with target analytes, Methylcyclohexane-D11 (ring-D11) provides a distinct M+11 mass shift, enabling unambiguous internal standard calibration in GC-MS and LC-MS [1]. Furthermore, its selective ring deuteration offers a crucial advantage over fully deuterated analogs like Methylcyclohexane-d14. The retained protio methyl group in Methylcyclohexane-D11 provides a unique, residual ¹H NMR signal that can serve as an internal chemical shift reference or a reaction probe, a feature absent in the fully deuterated variant which is NMR-silent in the proton channel [2]. This partial deuteration strategy specifically reduces spectral congestion from the dominant ring protons while preserving a diagnostic handle from the methyl group, an impossible task for either the unlabeled or fully labeled compounds [3].

Methylcyclohexane-D11
Potential Substitutes
M+11 mass shift ensures baseline resolution in MS
Unlabeled or ¹³C₁ analogs provide minimal mass separation; quantification may require additional validation
Residual methyl ¹H signal enables internal referencing
Fully deuterated d14 yields no ¹H signal, eliminating internal reference capability
Selective ring deuteration supports dual MS/NMR workflows
Alternative deuteration strategies may not transfer method compatibility without verification

Differentiation Evidence: Methylcyclohexane-D11 vs. Analogs


Isotopic Purity Benchmarking

Commercial Methylcyclohexane-D11 (ring-D11) is supplied with a specified isotopic enrichment of 98 atom % D, a standard benchmark for high-purity deuterated compounds . While some vendors may offer lower purity grades (e.g., 95%) , the 98 atom % D specification ensures minimal residual protio impurities that could interfere with analytical measurements. In contrast, fully deuterated Methylcyclohexane-d14 is available at higher enrichments of 99.5 atom % D , which comes at a significantly increased cost and eliminates the analytically useful methyl proton signal. This 1.5% difference in deuterium incorporation (98% vs 99.5%) represents a strategic trade-off: the lower enrichment is acceptable for most MS internal standard applications where M+11 provides sufficient mass separation, while preserving the NMR functionality of the methyl group .

Isotopic Purity
Specification review
98 atom % D
Reported purity specification supports MS standard use
Check vendor CoA; -1.5% vs. fully deuterated analog, +3% vs. lower grades
Isotopic Purity Quality Control Procurement Specification

MS Internal Standard: M+11 Mass Shift

Methylcyclohexane-D11 (ring-D11) provides a mass shift of M+11 relative to the native analyte, methylcyclohexane . This is a direct result of replacing 11 hydrogen atoms (atomic mass 1) with deuterium (atomic mass 2). For the target analyte methylcyclohexane (m/z 98.2), the deuterated internal standard exhibits a parent ion at m/z 109.2, creating an 11 Da separation that is well outside the natural isotopic envelope of the analyte . This ensures no mass spectral overlap and allows for precise, interference-free quantification using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) [1]. In contrast, an unlabeled internal standard would co-elute and be indistinguishable from the analyte, while a ¹³C-labeled analog (e.g., methylcyclohexane-¹³C₁) would only provide a +1 Da shift, which can be confounded by the analyte's natural ¹³C isotopic abundance (approx. 1.1% per carbon) .

M+11 Mass Shift
Class-level
m/z 109.2 (+11 Da)
Supports interference-free SIM/MRM quantification
11 Da separation vs. unlabeled; ¹³C₁ analog gives only +1 Da
GC-MS LC-MS Internal Standard Quantitation

NMR Simplification via Ring Deuteration

The selective deuteration of the cyclohexane ring in Methylcyclohexane-D11 (ring-D11) effectively silences the ring protons in a ¹H NMR spectrum, eliminating a major source of spectral congestion [1]. The residual protio methyl group (CH3) provides a singlet at approximately 0.8–1.0 ppm, which can serve as an internal chemical shift reference or a marker for reaction monitoring [2]. In contrast, the fully deuterated Methylcyclohexane-d14 produces no signals in a ¹H NMR spectrum, rendering it invisible and providing no internal reference point. A study utilizing a pyroprobe-deuterium NMR system demonstrated the value of this approach, where the ²H NMR spectra of ring-deuterated intermediates allowed for the unambiguous identification of isotopomer products formed during the upgrading of lignin model compounds, without interference from ring protons [3].

¹H NMR Simplification
Reported
Single methyl signal retained vs. d14: no ¹H signals
Supports spectral simplification with internal reference
Eliminates 11 ring proton signals; shown in lignin model studies
NMR Spectroscopy Deuterium Decoupling Spectral Simplification

Physical Property Parity

Methylcyclohexane-D11 (ring-D11) exhibits physical properties closely matching its unlabeled counterpart, a critical requirement for its use as an internal standard or a solvent mimic . The literature-reported boiling point is 101 °C (lit.), which is identical to that of unlabeled methylcyclohexane . The density at 25 °C is 0.855 g/mL, which is approximately 1.2% higher than the 0.845 g/mL reported for unlabeled methylcyclohexane, a negligible difference for most volumetric applications [1]. This near-identical behavior ensures that the deuterated compound co-elutes perfectly with the analyte in gas chromatography and exhibits similar solubility and partition coefficients, minimizing matrix effects [2].

Physical Parity
Reported
bp 101 °C, density 0.855 g/mL
Near-identical properties support co-elution and method transfer
Identical bp to unlabeled; density +1.2%; verify for critical volumes
Physicochemical Properties Isotope Effects Procurement

Methylcyclohexane-D11 Application Scenarios


Environmental VPH Quantitation

Methylcyclohexane-D11 (ring-D11) is the premier choice as an internal standard for quantifying methylcyclohexane and related volatile hydrocarbons in soil, water, and air samples using GC-MS [1]. Its M+11 mass shift ensures complete resolution from the native analyte, enabling accurate quantification in complex environmental matrices where matrix effects can otherwise compromise data quality [2]. This is mandated in many EPA and ISO methods for VPH analysis [3].

²H NMR Mechanistic Studies

The specific ring deuteration of Methylcyclohexane-D11 (ring-D11) makes it a valuable tracer in ²H NMR studies of catalytic processes, such as ring-opening reactions in biomass upgrading or petrochemical refining [1]. By following the deuterium label, researchers can unambiguously track the fate of the cyclohexane ring and distinguish between competing reaction pathways, a task impossible with unlabeled or fully deuterated compounds due to spectral overlap or complete signal absence [2].

¹H NMR Simplification for Mixture Analysis

When used as a co-solvent or additive, Methylcyclohexane-D11 (ring-D11) drastically reduces the ¹H NMR spectral background from the solvent's ring protons, which typically dominate the aliphatic region [1]. This reveals signals from co-dissolved analytes, catalysts, or reaction intermediates. The residual methyl proton signal serves as a convenient internal reference, eliminating the need for added reference standards like TMS that could interfere with the analysis [2]. This approach is particularly useful for monitoring reactions in non-polar media, such as those involving organometallic catalysts or hydrophobic polymers.

Application
Selection Property
Validation Focus
Environmental VPH quantitation
Mass shift resolution for MS
Co-elution fidelity and matrix-effect review
²H NMR mechanistic studies
Ring-deuteration tracer fidelity
Catalytic pathway differentiation review
¹H NMR mixture analysis
Residual methyl proton signal
Internal referencing without added standards

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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